Methyl {[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl}carbamate
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Overview
Description
METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a carbamate group, a chlorinated aromatic ring, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE typically involves the reaction of 3-chloro-4-(4-methoxyphenoxy)aniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like triethylamine to facilitate the formation of the carbamothioyl group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or acetonitrile; elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(METHYLTHIO)PHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
- 3-METHYL-4-(METHYLTHIO)PHENYL N-(2-CHLORO-4-METHOXYPHENYL)CARBAMATE
- 4-CHLORO-3-METHYLPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
Uniqueness
METHYL N-{[3-CHLORO-4-(4-METHOXYPHENOXY)PHENYL]CARBAMOTHIOYL}CARBAMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15ClN2O4S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
methyl N-[[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O4S/c1-21-11-4-6-12(7-5-11)23-14-8-3-10(9-13(14)17)18-15(24)19-16(20)22-2/h3-9H,1-2H3,(H2,18,19,20,24) |
InChI Key |
ZEZQGQBXNPRDLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=S)NC(=O)OC)Cl |
Origin of Product |
United States |
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